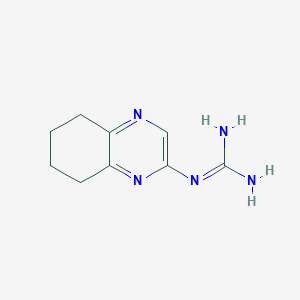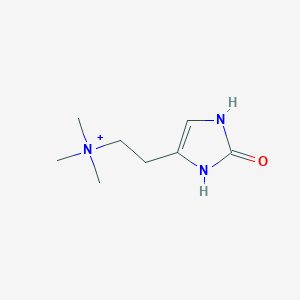
N,N,N-Trimethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)ethan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)ethan-1-aminium is a chemical compound with a unique structure that includes an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)ethan-1-aminium typically involves the reaction of imidazole derivatives with trimethylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)ethan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
N,N,N-Trimethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)ethan-1-aminium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)ethan-1-aminium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-2-oxo-2-propoxyethanaminium chloride
- N,N,N-Trimethyl-2-(2-methylprop-2-enoyl)oxyethan-1-aminium chloride
- N,N,N-Trimethyl-2-oxo-2-(2Z)-2-{4-oxo-1-(2-oxo-2-phenylethyl)-4-[(2-phenylethyl)amino]butylidene}hydrazinoethanaminium bromide
Uniqueness
N,N,N-Trimethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)ethan-1-aminium is unique due to its specific imidazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
802900-17-0 |
|---|---|
Molecular Formula |
C8H16N3O+ |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
trimethyl-[2-(2-oxo-1,3-dihydroimidazol-4-yl)ethyl]azanium |
InChI |
InChI=1S/C8H15N3O/c1-11(2,3)5-4-7-6-9-8(12)10-7/h6H,4-5H2,1-3H3,(H-,9,10,12)/p+1 |
InChI Key |
QJJQBXLXKSCYHO-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(C)CCC1=CNC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


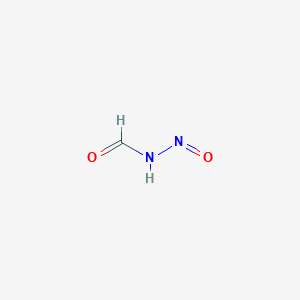
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12521851.png)
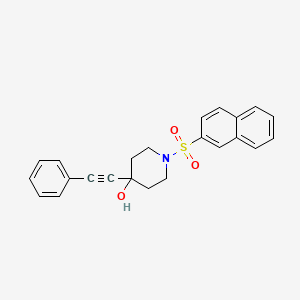
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one](/img/structure/B12521855.png)
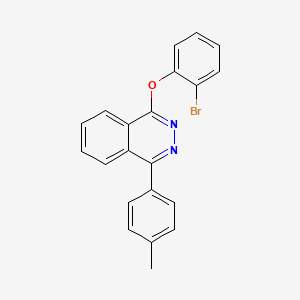
![3-[(2-Methyl-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12521868.png)
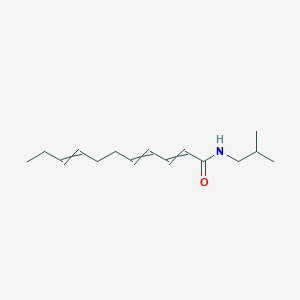
![9-Oxa-3,4-diazabicyclo[6.1.0]nonane](/img/structure/B12521873.png)
![1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12521886.png)
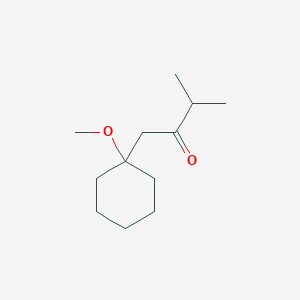
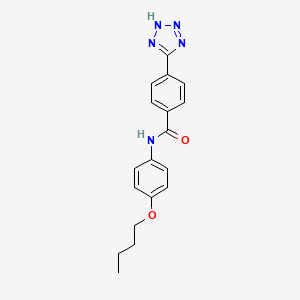
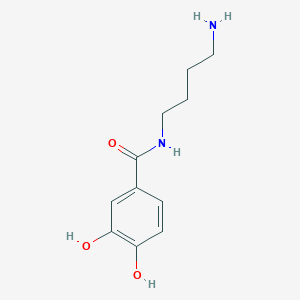
![4-(2-(2,3-Dihydro-4H-benzo[b][1,4]thiazin-4-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12521903.png)
